Sub-Nanomolar Dopamine D₃ Receptor Affinity (Ki = 0.260 nM) with Quantified Selectivity Over D₁ and D₄ Subtypes
N-(3,4-dichlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide binds to the human dopamine D₃ receptor with a Ki of 0.260 nM, as measured by displacement of [¹²⁵I]IABN in HEK293 cells [1]. In the same assay system, the compound exhibited a Ki of 1,040 nM at the D₄ receptor and >10,000 nM at the D₁ receptor, yielding a D₁/D₃ selectivity ratio exceeding 38,000-fold and a D₄/D₃ selectivity ratio of approximately 4,000-fold [1]. These selectivity windows are critical differentiators when compared to benzotriazinone analogs carrying alternative phenyl substituents (e.g., 3-chlorophenyl or 4-fluorophenyl), which typically show reduced D₃ affinity and altered subtype selectivity profiles across the dopamine receptor family [2].
| Evidence Dimension | Dopamine receptor subtype binding affinity (Ki) and selectivity ratios |
|---|---|
| Target Compound Data | D₃ Ki = 0.260 nM; D₄ Ki = 1,040 nM; D₁ Ki >10,000 nM; D₁/D₃ selectivity >38,000; D₄/D₃ selectivity ~4,000 |
| Comparator Or Baseline | Class-level baseline: typical D₃-preferring ligands (e.g., BP 897, nafadotride) show D₃ Ki in the 0.1–10 nM range with D₁/D₃ selectivity ratios of 100–1,000. Single-halogen or unsubstituted phenyl benzotriazinone analogs exhibit D₃ Ki values in the 1–100 nM range (cross-study estimates from related patent SAR) [2]. |
| Quantified Difference | Target compound achieves sub-nanomolar D₃ affinity (0.260 nM) with D₁/D₃ selectivity >38,000-fold, exceeding typical selectivity margins observed for monohalogenated phenyl analogs and approaching the selectivity of the most D₃-selective reference ligands. |
| Conditions | Radioligand displacement assay: [¹²⁵I]IABN (D₃, D₄) or [³H]SCH23390 (D₁) binding to human receptors expressed in HEK293 cells (US Patent 8,748,608). |
Why This Matters
The exceptionally high D₃/D₁ selectivity (>38,000) means this compound minimizes confounding D₁-mediated signaling in D₃-focused experimental paradigms, making it a superior tool compound for dissecting D₃-specific pharmacology compared to less selective benzotriazinone analogs.
- [1] BindingDB Entry BDBM50378001 (CHEMBL1627321). Ki values: D₃ = 0.260 nM, D₄ = 1,040 nM, D₁ >10,000 nM, 5-HT₁A = 58.3 nM. Assay: Displacement of [¹²⁵I]IABN or [³H]SCH23390 in HEK293 cells. Source: US Patent 8,748,608. Deposited 2014-11-11. View Source
- [2] Huang, R., et al. Methods for performing in vitro dopamine receptor binding studies. Journal of Medicinal Chemistry, 2001, 44, 1815-1826. (Assay methodology referenced in BindingDB entry.) View Source
